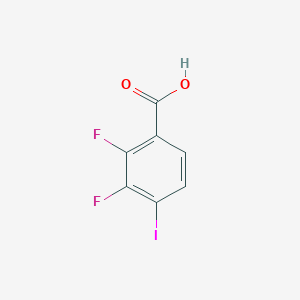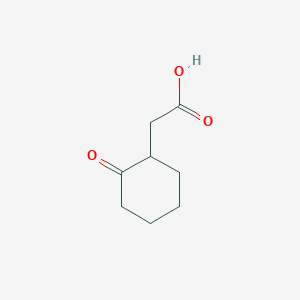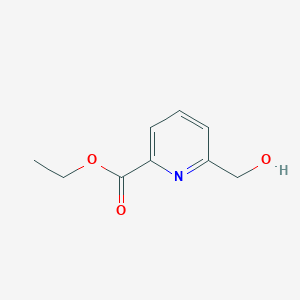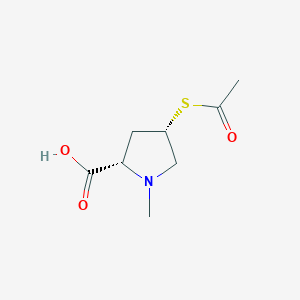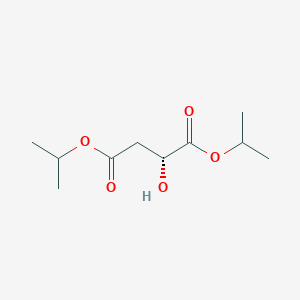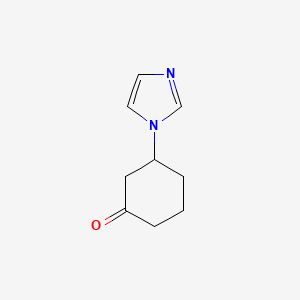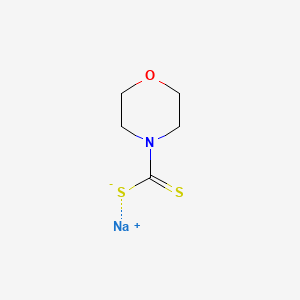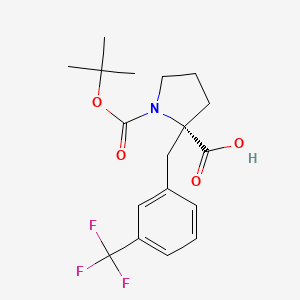
(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-pyrrolidine is an N-substituted pyrrolidine . It has the empirical formula C9H17NO2 and a molecular weight of 171.24 .
Synthesis Analysis
N-Boc-pyrrolidine is reported to have a reactivity towards C-H insertion reaction that is 2000 times more than cyclohexane . It undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity .Molecular Structure Analysis
The SMILES string for N-Boc-pyrrolidine isCC(C)(C)OC(=O)N1CCCC1 . Chemical Reactions Analysis
N-Boc-pyrrolidine may be used in the synthesis of the following: 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, 2-alkenyl-N-Boc-pyrrolidines, 1-deoxycastanospermine, methylphenidate analogues, and (+)-elaeokanine A .Physical And Chemical Properties Analysis
N-Boc-pyrrolidine is a liquid with a refractive index of 1.449 (lit.) . It has a boiling point of 80 °C/0.2 mmHg (lit.) and a density of 0.977 g/mL at 25 °C (lit.) .Scientific Research Applications
Base-Induced Dimerization
Research demonstrates the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, leading to the formation of pyrrolidine analogs. This process, involving (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, showcases the compound's utility in synthesizing complex molecular structures with specific stereochemistry, which is crucial in the development of pharmaceuticals and fine chemicals (Leban & Colson, 1996).
Crystal Structure Analysis
The compound's derivatives have been characterized through X-ray diffraction studies, revealing detailed information about their molecular and crystal structures. Such analyses are essential for understanding the physical and chemical properties of new compounds, which can influence their reactivity and potential applications in various fields of chemistry (Naveen et al., 2007).
Palladium-Catalyzed Coupling Reactions
The utility of tert-butylcarbonyl pyrrolidine derivatives in palladium-catalyzed coupling reactions has been explored, highlighting the compound's role in forming carbon-carbon bonds. Such reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures relevant to pharmaceuticals and materials science (Wustrow & Wise, 1991).
Selective Deprotection Techniques
Studies on the selective removal of the tert-butoxycarbonyl protecting group offer insights into the compound's reactivity and the development of efficient synthetic routes. These techniques are crucial for the stepwise construction of molecules in synthetic organic chemistry, particularly in peptide synthesis (Bodanszky & Bodanszky, 2009).
Synthesis of Pyrrolidine Derivatives
The synthesis and characterization of pyrrolidine derivatives from this compound have been reported. These studies contribute to the field of medicinal chemistry by providing new scaffolds for drug development and exploring the biological activity of pyrrolidine-based compounds (Yuan et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGUGSIKOXDJSI-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428027 |
Source


|
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217832-93-3 |
Source


|
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

